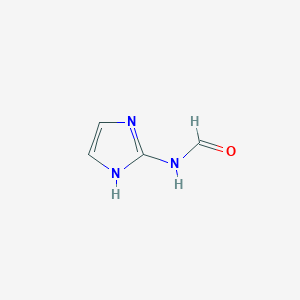
3-Iodopyridine-2,6-diamine
Descripción general
Descripción
3-Iodopyridine-2,6-diamine is a chemical compound with the CAS Number: 856851-34-8 . It has a molecular weight of 235.03 and its IUPAC name is 3-iodo-2,6-pyridinediamine .
Molecular Structure Analysis
The InChI code for 3-Iodopyridine-2,6-diamine is 1S/C5H6IN3/c6-3-1-2-4(7)9-5(3)8/h1-2H, (H4,7,8,9) . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis
3-Iodopyridine-2,6-diamine is a solid . It should be stored in a dark place, under an inert atmosphere, at 2-8°C . The predicted density is 2.150±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Chemical Synthesis
3-Iodopyridine-2,6-diamine is a chemical compound with the molecular formula C5H6IN3 . It is often used as a reagent in various chemical reactions due to its unique structure and properties .
Production of Inhibitors
2-Iodopyridine, a related compound, is frequently used in the production of human NAD±dependent, 15-hydroxyprostaglandin dehydrogenase inhibitors . It’s plausible that 3-Iodopyridine-2,6-diamine could have similar applications in the synthesis of other types of inhibitors.
Halogenation Reactions
Pyridine is halogenated with iodine at carbon number three to make 3-iodopyridine . This suggests that 3-Iodopyridine-2,6-diamine could be used in halogenation reactions, which are important in the synthesis of various organic compounds.
Synthesis of Fluorinated Pyridines
Fluorinated pyridines are of significant interest due to their interesting and unusual physical, chemical, and biological properties . 3-Iodopyridine-2,6-diamine could potentially be used in the synthesis of fluorinated pyridines .
Radiobiology
There is a growing interest in the synthesis of F 18-substituted pyridines , which present a special interest as potential imaging agents for various biological applications . 3-Iodopyridine-2,6-diamine could potentially be used in the synthesis of these compounds .
Agricultural Applications
Fluorine-containing substituents are most commonly incorporated to carbocyclic aromatic rings, and a large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients . Given its potential role in the synthesis of fluorinated pyridines, 3-Iodopyridine-2,6-diamine could also have applications in the development of new agricultural products .
Safety and Hazards
The safety information for 3-Iodopyridine-2,6-diamine includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Relevant Papers The relevant papers retrieved do not provide additional information on 3-Iodopyridine-2,6-diamine .
Mecanismo De Acción
Target of Action
3-Iodopyridine-2,6-diamine is a highly halogenated heterocyclic compound . It is an intermediate in the synthesis of 3-Phenylphenazopyridine , which is an impurity of Phenazopyridine . Phenazopyridine is an azo dye used in the treatment of urinary tract infections . Therefore, the primary targets of 3-Iodopyridine-2,6-diamine would be the biochemical pathways involved in the synthesis of Phenazopyridine and its action.
Mode of Action
Given its role as an intermediate in the synthesis of 3-phenylphenazopyridine , it can be inferred that it interacts with other compounds in the synthesis process to form the desired product.
Biochemical Pathways
3-Iodopyridine-2,6-diamine is involved in the synthesis of pyridine alkaloids, such as theonelladins C, niphatesine C, xestamine D, and theonelladins D . These compounds have various biological activities, indicating that 3-Iodopyridine-2,6-diamine may affect multiple biochemical pathways.
Result of Action
As an intermediate in the synthesis of 3-Phenylphenazopyridine , the action of 3-Iodopyridine-2,6-diamine results in the formation of this compound. 3-Phenylphenazopyridine is an impurity of Phenazopyridine , which is used for the treatment of pain in the urinary tract . Therefore, the molecular and cellular effects of 3-Iodopyridine-2,6-diamine’s action are likely related to these therapeutic effects.
Propiedades
IUPAC Name |
3-iodopyridine-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6IN3/c6-3-1-2-4(7)9-5(3)8/h1-2H,(H4,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCCUFRNNYDTGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1I)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60332995 | |
| Record name | 3-iodopyridine-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodopyridine-2,6-diamine | |
CAS RN |
856851-34-8 | |
| Record name | 3-iodopyridine-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-iodopyridine-2,6-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[4-(Trifluoromethyl)phenyl]-2-phenylethanol](/img/structure/B31605.png)








